

The Framework for CYP Enzyme Selectivity Assessment

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Finrozole

CAS No.: 160146-17-8

Cat. No.: S528010

[Get Quote](#)

Evaluating a compound's selectivity for CYP enzymes involves assessing its potential to act as a **substrate**, **inhibitor**, or **inducer** for each enzyme. The U.S. Food and Drug Administration (FDA) provides tables of established substrates, inhibitors, and inducers for key CYP enzymes to serve as references for drug interaction studies [1].

The table below summarizes the sensitive and selective **index substrates** used in clinical drug-drug interaction (DDI) studies for major CYP enzymes. A selective substrate is one whose metabolism is primarily dependent on a single CYP pathway [1].

| **CYP Enzyme** | **Clinical Index Substrates** | **Sensitivity Class** | | :--- | :--- | :--- | | **CYP1A2** | Caffeine, Tizanidine | Sensitive index substrate [1] | | **CYP2B6** | *(No sensitive index substrates identified)* [1] | | **CYP2C8** | Repaglinide | Sensitive index substrate (also an OATP1B1 substrate) [1] | | **CYP2C9** | Tolbutamide, S-warfarin | Moderately sensitive substrate [1] | | **CYP2C19** | Lansoprazole, Omeprazole | Moderately sensitive substrate [1] | | **CYP2D6** | Desipramine, Dextromethorphan, Nebivolol | Sensitive index substrate [1] | | **CYP3A** | Midazolam, Triazolam | Sensitive index substrate [1] |

The following table lists established **index inhibitors**, which are compounds known to predictably inhibit a specific metabolic pathway. Inhibitors are classified by their potency (strong, moderate, weak) [1].

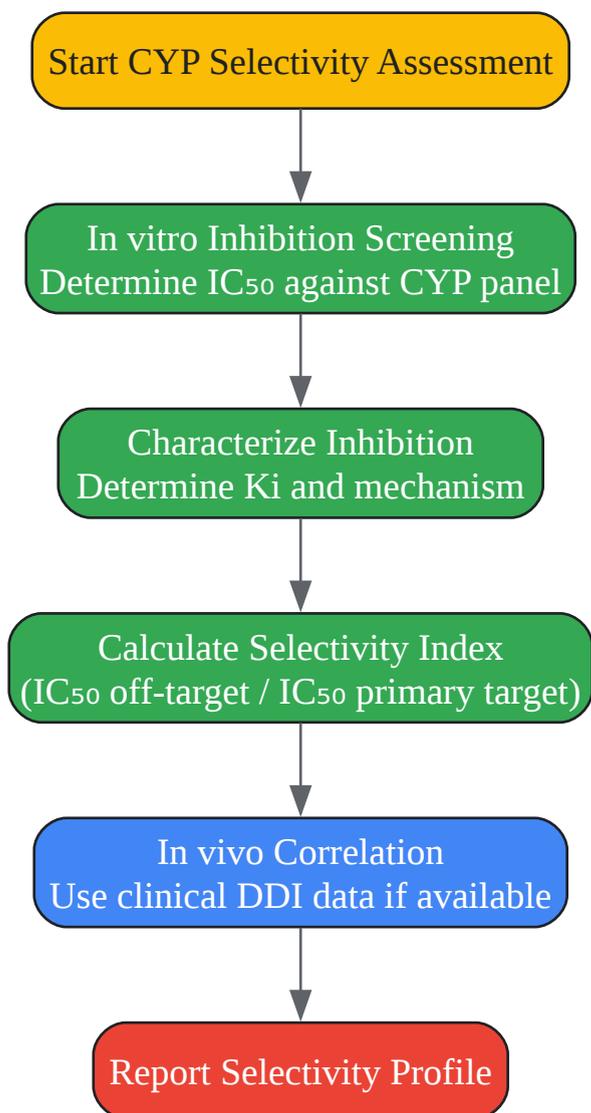
CYP Enzyme	Strong Inhibitors	Moderate Inhibitors
CYP1A2	Fluvoxamine [1]	
CYP2B6	(No index inhibitors identified) [1]	
CYP2C8	Gemfibrozil [1]	Clopidogrel [1]
CYP2C9		Fluconazole [1]
CYP2C19	Fluvoxamine [1]	
CYP2D6	Fluoxetine, Paroxetine [1]	Mirabegron [1]
CYP3A	Clarithromycin, Itraconazole [1]	Erythromycin, Fluconazole, Verapamil [1]

Experimental Protocols for Determining Selectivity

To generate data for a guide comparing **Finrozole**'s selectivity, the following established experimental approaches are used.

- **In vitro Inhibition Screening:** This is a standard method to determine a compound's inhibitory potential against a panel of human CYP enzymes. Assays are typically performed using human liver microsomes or recombinant CYP enzymes. The concentration of the test compound that inhibits enzyme activity by 50% (IC₅₀) is determined for each CYP isoform [2]. Lower IC₅₀ values indicate greater inhibitory potency.
- **Enzyme Kinetics and Mechanism of Inhibition:** For a promising selective inhibitor, further studies characterize the inhibition mechanism (e.g., competitive, non-competitive) and determine the inhibition constant (K_i). This provides a more quantitative measure of binding affinity to the target enzyme versus others [3].
- **Selectivity Index Calculation:** The selectivity of a compound is often expressed as a ratio. It can be calculated by comparing the IC₅₀ or K_i value for the off-target enzymes to the value for the primary target enzyme. A high selectivity index indicates strong specificity. For example, a recent study on a selective CYP1B1 inhibitor demonstrated its potency against CYP1B1 was much higher than against seven other CYP isoforms [4].

This workflow outlines the key stages of a comprehensive CYP selectivity assessment:



[Click to download full resolution via product page](#)

How to Proceed with Your **Finrozole** Guide

Since direct data on **Finrozole** is unavailable, here are suggestions for completing your comparison guide:

- **Verify the Compound Name:** "**Finrozole**" may be an internal code name, a research compound not yet in public literature, or a potential misspelling (e.g., Letrozole is a known aromatase inhibitor). Confirming the precise nomenclature is the first step.
- **Consult Primary Literature:** Search for scientific publications on **Finrozole** in databases like PubMed and Google Scholar. The experimental data you need would most likely be found in a "Drug Metabolism and Disposition" or "Medicinal Chemistry" journal article.

- **Emphasize Experimental Data:** For a credible guide, the highest priority is to obtain the specific experimental results from the studies conducted on **Finrozole**, ideally using the frameworks and protocols described above.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Drug Development and Drug Interactions | Table of Substrates... | FDA [fda.gov]
2. Cytochrome P450 (CYP) inhibition screening: comparison ... [pubmed.ncbi.nlm.nih.gov]
3. Selective Inhibition of CYP2C8 by Fisetin and Its ... [pubmed.ncbi.nlm.nih.gov]
4. Discovery of Highly Selective CYP1B1 Inhibitors [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [The Framework for CYP Enzyme Selectivity Assessment].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b528010#finrozole-selectivity-other-cyp-enzymes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com